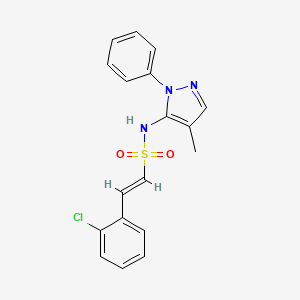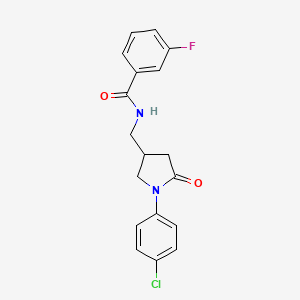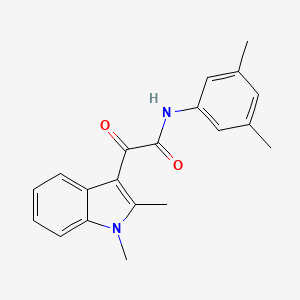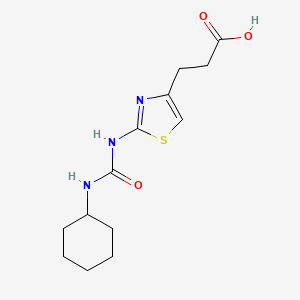
N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(3-acetylphenyl)-2-(4-methoxyphenylamino)acetamide or NAPA. It is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents. NAPA has been extensively studied for its potential use in drug development, particularly as an anticancer agent.
Mechanism of Action
The mechanism of action of NAPA is not fully understood. However, it is believed that NAPA exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and angiogenesis. NAPA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix. MMPs play a crucial role in tumor invasion and metastasis. Inhibition of MMP activity by NAPA may, therefore, inhibit tumor invasion and metastasis.
Biochemical and Physiological Effects:
NAPA has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, NAPA has been shown to exhibit anti-inflammatory and antioxidant activity. NAPA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase activity by NAPA may, therefore, have potential therapeutic applications in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of NAPA is its potent anticancer activity against various cancer cell lines. NAPA has also been shown to exhibit anti-inflammatory and antioxidant activity, which may have potential therapeutic applications in the treatment of various diseases. However, one of the limitations of NAPA is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on NAPA. One potential direction is to investigate the use of NAPA in combination with other anticancer agents to enhance its antitumor activity. Another potential direction is to investigate the use of NAPA in the treatment of other diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of NAPA and its potential applications in drug development.
Synthesis Methods
The synthesis of NAPA involves the reaction of 3-acetylphenylacetic acid with 4-methoxyaniline in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then treated with cyanogen bromide to yield N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide. The overall yield of this synthesis method is approximately 50%.
Scientific Research Applications
NAPA has been extensively studied for its potential use in drug development, particularly as an anticancer agent. Several studies have shown that NAPA exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. NAPA has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis in cancer cells.
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13(22)14-4-3-5-15(10-14)20-18(23)11-21(12-19)16-6-8-17(24-2)9-7-16/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWSRLBATVSWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C#N)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetylphenyl)-2-(N-cyano-4-methoxyanilino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxo-3H-pyrrol-3-yl]-N-methylmethanimine oxide](/img/structure/B2775493.png)

![Methyl 2-(3-(ethylsulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2775496.png)
![N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2775499.png)
![6-Tert-butyl-2-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2775500.png)




![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)
![N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2775510.png)
![N-(3-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2775512.png)
![N,1-bis(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2775513.png)
